5-Bromo-2-phenyl-1,3-benzoxazole

Catalog No.
S685911
CAS No.
69918-19-0
M.F
C13H8BrNO
M. Wt
274.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-phenyl-1,3-benzoxazole

CAS Number

69918-19-0

Product Name

5-Bromo-2-phenyl-1,3-benzoxazole

IUPAC Name

5-bromo-2-phenyl-1,3-benzoxazole

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

InChI

InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H

InChI Key

WOTNVYMPQOWYSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br

5-Bromo-2-phenyl-1,3-benzoxazole is a highly versatile, shelf-stable heterocyclic building block defined by its fused benzene-oxazole core, a 2-phenyl substituent, and a critical bromine atom at the 5-position [1]. In industrial and laboratory procurement, this compound is primarily sourced as a reliable precursor for palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex extended pi-systems and pharmacophores [2]. Its off-white crystalline form offers excellent handling characteristics and predictable solubility in standard organic solvents, making it a foundational intermediate in the development of advanced organic light-emitting diodes (OLEDs), fluorescent probes, and targeted therapeutics such as kinase inhibitors [REFS-1, REFS-3].

Substituting 5-bromo-2-phenyl-1,3-benzoxazole with closely related analogs introduces severe bottlenecks in synthetic workflows and material performance. Utilizing the unsubstituted 2-phenylbenzoxazole eliminates the halogen handle, forcing chemists to rely on unselective and harsh C-H activation protocols that compromise overall yields [1]. Attempting to substitute with the cheaper 5-chloro-2-phenylbenzoxazole results in sluggish oxidative addition during palladium-catalyzed cross-coupling, leading to incomplete conversions and complex purification profiles [2]. Furthermore, replacing it with the regioisomer 6-bromo-2-phenylbenzoxazole (CAS 537025-33-5) fundamentally alters the conjugation vector of the resulting molecule, shifting the HOMO/LUMO energy levels and invalidating the targeted optoelectronic properties in OLED applications.

Cross-Coupling Efficiency and Yield Optimization

In transition-metal-catalyzed bond-forming reactions, the identity of the halogen is paramount. 5-Bromo-2-phenylbenzoxazole demonstrates superior reactivity in Suzuki, Heck, and Stille couplings compared to its chlorinated counterpart, which suffers from high activation barriers for oxidative addition [1]. This kinetic advantage translates directly to higher isolated yields and reduced byproduct formation, streamlining downstream purification .

Evidence DimensionPalladium-catalyzed cross-coupling reactivity
Target Compound Data5-Bromo-2-phenylbenzoxazole (rapid conversion, typically >75% yield under standard conditions)
Comparator Or Baseline5-Chloro-2-phenylbenzoxazole (sluggish kinetics, prone to incomplete conversion)
Quantified DifferenceSignificantly higher throughput and yield with the bromo derivative.
ConditionsStandard Pd-catalyzed multi-step synthesis environments.

Procuring the bromo derivative prevents costly delays and purification bottlenecks associated with unreactive chloro-analogs in time-sensitive scale-up campaigns.

Regiochemical Control in Optoelectronic Material Design

For materials science applications, the exact position of the reactive handle dictates the final geometry of the extended pi-system. The 5-bromo isomer provides a distinct conjugation pathway through the benzoxazole core compared to the 6-bromo isomer . This structural divergence is critical when synthesizing host materials or fluorescent dopants, as the substitution pattern directly modulates the transition dipole moment and emission spectrum .

Evidence DimensionConjugation vector and optoelectronic tuning
Target Compound Data5-Bromo-2-phenylbenzoxazole (CAS 69918-19-0, linear-like conjugation extension)
Comparator Or Baseline6-Bromo-2-phenylbenzoxazole (CAS 537025-33-5, bent conjugation extension)
Quantified DifferenceDivergent electronic coupling leading to distinct emission wavelengths and charge mobilities.
ConditionsDesign and synthesis of emissive layers in OLED devices.

Buyers must secure the exact regioisomer to ensure reproducible photophysical properties, as substitution with the 6-bromo variant will yield materials with incorrect emission profiles.

Precursor Stability and Handling Processability

Unlike pre-metalated benzoxazole derivatives (such as zincates or boronic acids) which can suffer from protodeboronation or oxidative degradation, 5-bromo-2-phenylbenzoxazole is highly stable under ambient laboratory conditions [1]. It does not require inert atmosphere storage or specialized refrigeration, allowing for bulk procurement and extended storage without titer degradation [1].

Evidence DimensionStorage stability and handling requirements
Target Compound Data5-Bromo-2-phenylbenzoxazole (shelf-stable, off-white crystalline solid)
Comparator Or BaselineOrganometallic benzoxazole precursors (moisture and oxygen sensitive)
Quantified DifferenceMonths of shelf-life in ambient air vs. rapid degradation, eliminating the need for glovebox storage.
ConditionsStandard laboratory and industrial storage.

Reduces overhead costs associated with specialized storage and prevents batch-to-batch reproducibility issues caused by precursor degradation.

Synthesis of OLED Host Materials and Emissive Dopants

Because the 5-position linkage provides a specific conjugation geometry, this compound is the optimal starting material for synthesizing advanced optoelectronic materials where precise HOMO/LUMO energy level tuning is required .

Development of Kinase Inhibitors in Medicinal Chemistry

The compound serves as a highly tractable hinge-binding scaffold. The reactive 5-bromo handle allows medicinal chemists to rapidly generate diverse libraries via Suzuki or Buchwald-Hartwig couplings to probe solvent channel interactions[1].

Design of Environment-Sensitive Fluorescent Probes

Leveraging its robust cross-coupling reactivity, the 5-bromo derivative is used to append electron-donating or withdrawing groups, creating push-pull fluorophores with tailored Stokes shifts for biological imaging [2].

XLogP3

4.1

Wikipedia

5-Bromo-2-phenyl-1,3-benzoxazole

Dates

Last modified: 08-15-2023

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